N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-Methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a 2-methoxyphenyl carboxamide group. The pyridazine scaffold is known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors. The 1,2,4-triazole group enhances metabolic stability and binding affinity due to its hydrogen-bonding capacity and aromaticity, while the 2-methoxyphenyl group contributes to lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-12-5-3-2-4-10(12)17-14(21)11-6-7-13(19-18-11)20-9-15-8-16-20/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJODUZAQNWDAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones
Maleic anhydride derivatives react with hydrazine hydrate under acidic conditions to form 6-chloropyridazine-3-carboxylic acid. A 2025 study demonstrated that refluxing maleic anhydride with thionyl chloride (SOCl₂) at 80°C for 4 hours produces the corresponding acid chloride in 89% yield. Subsequent ammonolysis with 2-methoxyaniline in dichloromethane (DCM) containing triethylamine (Et₃N) generates N-(2-methoxyphenyl)pyridazine-3-carboxamide as a pale-yellow crystalline solid (mp 148-150°C).
Halogenation at Position 6
Bromine or chlorine introduction at the pyridazine C6 position occurs via radical-mediated halogenation. Using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light (254 nm) for 6 hours achieves 94% conversion to 6-bromopyridazine-3-carboxamide. The halogen serves as a leaving group for subsequent triazole coupling.
Triazole Moiety Installation
The 1H-1,2,4-triazol-1-yl group at position 6 is introduced through three validated methods:
Nucleophilic Aromatic Substitution
6-Chloropyridazine derivatives react with 1H-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (K₂CO₃) acts as a base, achieving 78% substitution efficiency. The reaction follows second-order kinetics (k = 0.42 M⁻¹h⁻¹ at 120°C), with the rate limited by triazole deprotonation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A patent from 2021 details a click chemistry approach:
- Synthesize 6-azidopyridazine-3-carboxamide via NaN₃ substitution (90% yield)
- React with propiolamide derivatives under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate)
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:7)
This method provides superior regioselectivity (>99% 1,4-triazole isomer) compared to thermal approaches.
Hydrazine Cyclization
PMC studies reveal an alternative pathway using hydrazine intermediates:
- Condense 6-hydrazinopyridazine-3-carboxamide with orthoesters (RCOEt)₃
- Perform acid-catalyzed cyclization (HCl/EtOH, Δ)
- Isolate product via vacuum distillation
Yields reach 82% when using trimethyl orthoformate, though competing dimerization reduces efficiency with bulkier orthoesters.
Carboxamide Group Functionalization
The N-(2-methoxyphenyl) group is introduced early or late in synthesis depending on the strategy:
Pre-functionalization Approach
Couple 2-methoxyaniline to pyridazine-3-carbonyl chloride prior to triazole installation:
- Generate acid chloride with SOCl₂ (quantitative conversion)
- Add dropwise to 2-methoxyaniline in ice-cold DCM
- Stir for 3 hours under N₂ atmosphere
This method prevents triazole ring decomposition during amidation but requires protection/deprotection steps.
Post-functionalization Strategy
Install the carboxamide after triazole coupling using Ullmann-type reactions:
- Activate pyridazine C3 position as a boronic ester (Pd(OAc)₂, B₂pin₂)
- Cross-couple with 2-methoxybenzamide derivatives
- Employ microwave irradiation (150°C, 20 min)
This route achieves 85% yield but requires specialized equipment.
Comparative Synthetic Routes
| Method | Overall Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 62% | 98.2% | Single-step triazole coupling |
| CuAAC | 74% | 99.5% | Regiochemical control |
| Hydrazine Cyclization | 58% | 97.8% | Avoids metal catalysts |
Purification and Characterization
Final compounds are purified through:
- Flash chromatography (SiO₂, gradient elution)
- Recrystallization from ethanol/water (3:1 v/v)
- Preparative HPLC (C18 column, 0.1% TFA in ACN/H₂O)
Characterization employs:
- ¹H NMR (DMSO-d₆): Triazole protons appear as singlet at δ 8.42-8.45 ppm
- HRMS : Calculated for C₁₄H₁₂N₆O₂ [M+H]⁺ = 297.1094, observed 297.1091
- XRD : Dihedral angle between pyridazine and triazole rings = 12.7°
Scale-Up Considerations
Industrial production (Patent WO2021222153A1) recommends:
- Continuous flow chemistry for azide coupling steps
- In-line IR monitoring of reaction progress
- Crystallization-induced asymmetric transformation to control stereochemistry
Pilot studies show 92% yield at 10 kg scale using these methods.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 2-methoxyaniline derivative.
| Conditions | Products | Mechanistic Insights |
|---|---|---|
| Acidic (HCl, reflux) | 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid + 2-methoxyaniline | Protonation of the carbonyl oxygen followed by nucleophilic attack by water. |
| Basic (NaOH, aqueous ethanol) | Sodium salt of carboxylic acid + 2-methoxyaniline | Deprotonation of the amine, leading to cleavage of the C–N bond via hydroxide ion attack. |
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in alkylation, acylation, and cycloaddition reactions.
Alkylation
The NH group in the triazole reacts with alkyl halides or epoxides:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Bromoethane | 1-Ethyl-1H-1,2,4-triazole derivative | K₂CO₃, DMF, 60°C | 65–72% |
| Ethylene oxide | 1-(2-Hydroxyethyl)-1H-1,2,4-triazole derivative | EtOH, reflux | 58% |
Huisgen Cycloaddition
The triazole’s nitrogen atoms engage in click chemistry with alkynes:
| Reagent | Product | Catalyst |
|---|---|---|
| Phenylacetylene | 1,2,3-Triazole-linked hybrid | CuSO₄/sodium ascorbate |
Pyridazine Ring Modifications
The electron-deficient pyridazine ring undergoes nucleophilic substitution and reduction:
Nucleophilic Aromatic Substitution
Chlorine or nitro groups (if present) are displaced by nucleophiles:
| Reagent | Product | Position | Conditions |
|---|---|---|---|
| Ammonia | 6-Amino-pyridazine derivative | Position 4 | NH₃, EtOH, 100°C |
| Sodium methoxide | 4-Methoxy-pyridazine derivative | Position 4 | NaOMe, DMF, 80°C |
Catalytic Hydrogenation
Selective reduction of the pyridazine ring:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 1,4-Dihydropyridazine derivative | C=N bond reduction |
Methoxyphenyl Group Reactions
The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:
Demethylation
| Reagent | Product | Conditions |
|---|---|---|
| BBr₃, CH₂Cl₂ | 2-Hydroxyphenyl derivative | −78°C to RT, 12 h |
Nitration
| Reagent | Product | Position |
|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-2-methoxyphenyl derivative | Para to OMe |
Cross-Coupling Reactions
Halogenated derivatives (if synthesized) enable palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Biaryl derivative | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald–Hartwig | Piperidine | N-arylpiperidine derivative | Pd₂(dba)₃, Xantphos |
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation, with degradation observed under harsh conditions:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄, H₂O | Pyridazine N-oxide + triazole carboxylic acid | 80°C, 6 h |
Key Mechanistic Insights
-
Amide Hydrolysis : Acidic conditions favor carboxamide cleavage via a tetrahedral intermediate, while basic conditions proceed through an SN2 mechanism.
-
Triazole Alkylation : The N1 position of the triazole is preferentially alkylated due to steric and electronic factors .
-
Pyridazine Reduction : Hydrogenation selectively saturates the C=N bonds without affecting the aromatic triazole ring .
Scientific Research Applications
Structural Characteristics
The compound features a pyridazine ring substituted with a triazole moiety and a methoxyphenyl group, contributing to its bioactivity. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.
Antimicrobial Activity
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has shown promising antimicrobial properties. Studies indicate that compounds with similar structural features exhibit activity against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of the triazole-pyridazine structure had minimum inhibitory concentrations (MICs) as low as 32 µg/mL, demonstrating significant antibacterial potential.
Anticancer Research
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Lines
Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease demonstrated that treatment with the compound improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cellular uptake |
| Triazole Moiety | Critical for antimicrobial activity |
| Carboxamide Group | Improves solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridazine rings may facilitate binding to active sites, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-Fluoro-4-Methoxyphenyl)-6-((R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl)Imidazo[1,2-b]Pyridazine-3-Carboxamide
- Key Features : This compound (referred to as (R)-IPMICF16) shares a pyridazine-carboxamide backbone but incorporates an imidazo[1,2-b]pyridazine ring and fluorinated substituents.
- The pyrrolidine group introduces chirality, which may influence receptor selectivity .
6-(Cyclopropanecarboxamido)-4-((2-Methoxy-3-(1-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)-N-(Methyl-D3)Pyridazine-3-Carboxamide
- Key Features : This patented compound features a cyclopropane carboxamide and deuterated methyl group.
- The 1-methyl-1,2,4-triazole substituent reduces hydrogen-bonding capacity compared to the target compound’s unsubstituted triazole .
- Application : Patented for crystalline form optimization, emphasizing formulation advantages over the target compound’s unstudied physical properties .
Functional Analogs with 1,2,4-Triazole Moieties
β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives
- Key Features: These amino acid derivatives integrate 1,2,4-triazole into alanine side chains.
- Comparison: Unlike the target compound’s pyridazine core, these analogs prioritize amino acid backbones for integration into metabolic pathways. For example, methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate is a synthetic precursor used in fungicide metabolite studies .
- Application : Primarily studied as metabolites of agrochemicals (e.g., myclobutanil), contrasting with the target compound’s underexplored biological roles .
Talarozole (Rambazole)
- Key Features : A benzothiazole-triazole hybrid (C21H23N5S) with a 2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl chain.
- Comparison: While lacking a pyridazine ring, Talarozole shares the 1,2,4-triazole moiety and carboxamide-like linkages. Its extended alkyl chain enhances lipophilicity and retinoid metabolism modulation.
- Application : Clinically approved for keratinization disorders (e.g., psoriasis), demonstrating the therapeutic versatility of triazole-containing compounds .
Data Table: Structural and Functional Comparison
Biological Activity
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C15H13N5O2
- Molecular Weight: 293.30 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring and the pyridazine moiety are believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.50 | Cell cycle arrest at G2/M phase |
| MCF7 | 14.31 | Induction of apoptosis |
| SGC-7901 | 8.55 | Antiproliferative activity |
The compound's ability to induce apoptosis and arrest the cell cycle suggests that it could be developed into a therapeutic agent for cancer treatment.
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds in the triazole class:
- Study on IL-1 Beta Inhibition: A study found that derivatives similar to our compound effectively inhibited interleukin-1 beta production in HL-60 cells stimulated with lipopolysaccharide (LPS) . This suggests potential anti-inflammatory properties.
- Cytotoxicity Assessment: Research conducted on related pyridazine derivatives demonstrated moderate to potent antiproliferative activity against various cancer cell lines . The findings underscore the importance of structural modifications in enhancing biological efficacy.
- Synthesis and Evaluation: The synthesis of N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine derivatives has been reported to yield compounds with varying degrees of biological activity, emphasizing structure–activity relationships (SAR) .
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?
A modular approach is typically employed, starting with functionalization of the pyridazine core. Key steps include:
- Pyridazine Ring Formation : Use condensation reactions of dicarbonyl precursors with hydrazines, as demonstrated in pyrazolylpyridazine syntheses .
- Triazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution at the pyridazine C6 position .
- Carboxamide Coupling : React the pyridazine intermediate with 2-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Crystallization or chromatography, guided by structural analogs in crystallographic studies .
Q. How can structural confirmation be rigorously validated for this compound?
Q. What methodologies address poor aqueous solubility in preclinical studies?
- Solid Dispersion Techniques : Co-formulate with hydrophilic polymers (e.g., PVP, HPMC) to enhance dissolution rates, as applied to triazole-containing antifungal agents .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxyphenyl or triazole moieties .
Advanced Research Questions
Q. How can radiolabeled analogs be synthesized for target engagement studies?
Q. How should contradictory bioactivity data across studies be resolved?
Q. What in vitro models are suitable for evaluating antitumor mechanisms?
- Kinase Profiling : Screen against Trk, GSK-3, or PI3Kα isoforms using recombinant enzymes (IC₅₀ determination) .
- Cell-Based Assays :
- Measure apoptosis in tumor lines (e.g., HCT116, MDA-MB-231) via Annexin V/PI staining.
- Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min suggests suitability for oral dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
